

Selectivity profiling of PROTAC BRD9 Degrader-5 against other bromodomains

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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-5

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Selectivity in Action: A Comparative Analysis of PROTAC BRD9 Degraders

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on the epigenetic regulator BRD9, a key subunit of the BAF (SWI/SNF) chromatin remodeling complex, understanding the selectivity of available PROTAC degraders is paramount. Off-target effects can lead to confounding experimental results and potential toxicity, making a clear selectivity profile a critical factor in tool compound selection.

This guide provides a comparative analysis of two well-characterized BRD9 PROTACs, VZ185 and dBRD9, focusing on their selectivity against other bromodomain-containing proteins. By presenting key experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their BRD9-related studies.

Comparative Selectivity Profiles

The selectivity of a PROTAC is a crucial measure of its precision. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of VZ185 and dBRD9 for their intended target, BRD9, and key off-targets, particularly the closely related homolog BRD7 and the BET (Bromodomain and Extra-Terminal domain) family of proteins.



Compound	Target	Cell Line	DC50 (nM)	Dmax (%)	Citation
VZ185	BRD9	RI-1	1.8	>95	[1][2]
BRD7	RI-1	4.5	>95	[1][2]	
dBRD9	BRD9	MOLM-13	~10	>90	
BRD7	MOLM-13	Not degraded	-	[3]	_

Compound	Proteomics Analysis Summary	Key Off-Targets Degraded	Citation
VZ185	In RI-1 cells, quantitative mass spectrometry of 6,273 proteins showed that at 100 nM for 4 hours, only BRD9 and BRD7 were significantly degraded.	BRD7	[4][5]
dBRD9	In MOLM-13 cells, quantitative mass spectrometry of 7,326 proteins showed that at 100 nM for 2 hours, BRD9 was the only protein significantly degraded.	None identified	[6]

Key Findings:

VZ185 is a potent dual degrader of BRD9 and its close homolog BRD7.[1][7] While highly
selective against the broader proteome, its activity against BRD7 should be considered when
designing experiments where specific BRD9 engagement is required.



dBRD9 demonstrates higher selectivity for BRD9 over BRD7. Proteomic analysis indicates a
very clean degradation profile, making it a suitable tool when specific ablation of BRD9 is the
primary goal.[3][6]

Experimental Methodologies

The following protocols provide an overview of the key experiments used to determine the selectivity of BRD9 PROTAC degraders.

Western Blotting for Targeted Protein Degradation

This method is used to quantify the levels of specific proteins following PROTAC treatment.

- Cell Culture and Treatment:
 - Culture cells (e.g., RI-1, MOLM-13) to a density of 0.5 1 x 10⁶ cells/mL.
 - Treat cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 μM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
- Cell Lysis:
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.



- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software.
 - Normalize the signal of the target protein to the loading control.
 - Calculate DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Mass Spectrometry-Based Proteomics

This unbiased approach provides a global view of protein level changes across the proteome following PROTAC treatment.

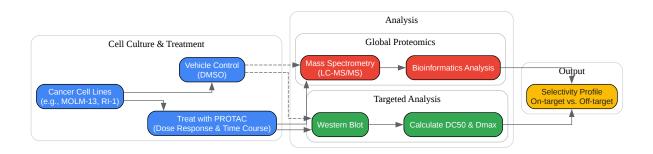
- · Cell Culture and Treatment:
 - Culture cells (e.g., RI-1, MOLM-13) and treat with the PROTAC degrader at a fixed concentration (e.g., 100 nM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).
- Protein Extraction and Digestion:
 - Harvest and lyse cells as described above.
 - Reduce, alkylate, and digest proteins into peptides using trypsin.
- Isobaric Labeling (e.g., TMT):
 - Label peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.
 - Combine the labeled peptide samples.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):



- Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
- Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
- Data Analysis:
 - Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
 - Identify and quantify proteins across all conditions.
 - Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.
 - Visualize the data using volcano plots to highlight significantly degraded proteins.

Visualizing the Process and Mechanism

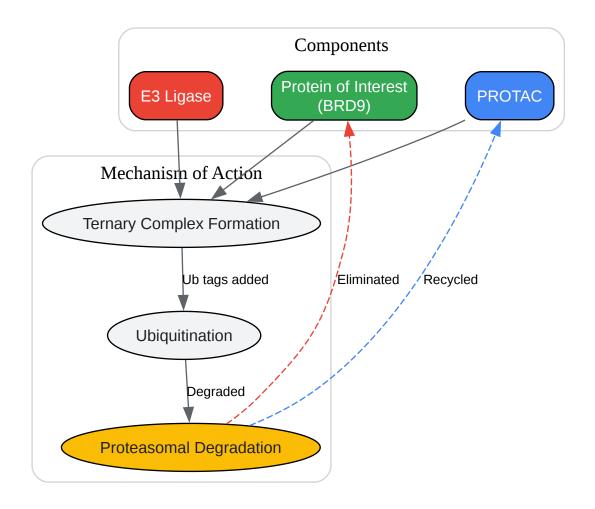
To better understand the experimental workflow and the underlying biological mechanism of PROTACs, the following diagrams are provided.



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Caption: Experimental workflow for determining PROTAC selectivity.



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Caption: Mechanism of action of a PROTAC degrader.

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